3-{[4-(4-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
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Overview
Description
3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is a complex organic compound that features a piperazine ring, a bromophenyl group, and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the carbazole moiety may intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a similar piperazine and bromophenyl structure but differs in the presence of a triazole ring and additional substituents.
3-(4-(SUBSTITUTED)-PIPERAZIN-1-YL)CINNOLINES: These compounds also feature a piperazine ring but are based on a cinnoline core, offering different biological activities.
Uniqueness
3-({4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE is unique due to its combination of a piperazine ring, bromophenyl group, and carbazole moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H28BrN3 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C26H28BrN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3 |
InChI Key |
NWQBQSOEHWICAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Br)C5=CC=CC=C51 |
Origin of Product |
United States |
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